Home > Products > Screening Compounds P130724 > 2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-
2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide- - 213130-17-7

2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-

Catalog Number: EVT-242087
CAS Number: 213130-17-7
Molecular Formula: C61H102N22O14
Molecular Weight: 1367.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

Orphanin FQ, also known as Nociceptin, is a neuropeptide that has been the subject of extensive research due to its structural similarity to opioid peptides and its unique role in the nervous system. Unlike traditional opioids, Orphanin FQ does not bind to opioid receptors, suggesting a distinct mechanism of action. This peptide has been implicated in a variety of physiological processes, including the modulation of pain, stress responses, and gastrointestinal functions. The development of analogs such as [Arg14, Lys15] nociceptin/orphanin FQ has provided further insights into the potential therapeutic applications of this peptide system.

Applications in Various Fields

Gastrointestinal Function

The NOP receptor system, modulated by Orphanin FQ and its analogs, plays a significant role in gastrointestinal functions. The analog [Arg14, Lys15] nociceptin/orphanin FQ has been shown to inhibit gut motor and secretory functions in vivo. It induces a delay in gastric emptying, an increase in colonic expulsion time, and a decrease in gastric acid secretion, suggesting potential applications in the treatment of gastrointestinal disorders where such modulation is beneficial1.

Stress and Anxiety

In the field of neuropsychiatry, Orphanin FQ has been identified as an anxiolytic agent capable of attenuating behavioral responses to stress. Studies have shown that Orphanin FQ can reduce anxiety states in animals across various behavioral paradigms, such as light-dark preference, elevated plus-maze, and exploratory behavior in unfamiliar environments. These anxiolytic-like effects are observed at low, nonsedating doses, indicating that Orphanin FQ acts as an endogenous regulator of acute anxiety responses. This suggests potential therapeutic applications for Orphanin FQ and its analogs in the management of anxiety and stress-related disorders2.

Source and Classification

The compound is synthesized from swine-derived orphanin FQ, which is part of the endogenous opioid peptide family. The classification of this compound falls under neuropeptides, specifically those that interact with opioid receptors. Its unique structure allows it to selectively bind to the nociceptin receptor, distinguishing it from traditional opioid receptors.

Synthesis Analysis

The synthesis of 2-13-Orphanin FQ involves solid-phase peptide synthesis (SPPS), a widely utilized method for producing peptides. The general steps in this synthesis include:

  1. Attachment of C-terminal Amino Acid: The process begins with the attachment of the C-terminal amino acid to a solid resin.
  2. Sequential Addition of Protected Amino Acids: Protected amino acids are sequentially added to build the peptide chain. Specific modifications are introduced at positions 14 and 15 during this step.
  3. Cleavage and Purification: Once the peptide chain is assembled, the compound is cleaved from the resin using a cleavage solution, typically containing trifluoroacetic acid (TFA). The crude product is then purified using high-performance liquid chromatography (HPLC) to achieve the desired purity and yield.

Technical Parameters

  • Coupling Reagents: Commonly used reagents include HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or HATU (O-(7-Azabenzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate).
  • Deprotection Conditions: Mild acidic conditions are typically employed for deprotection steps.
Molecular Structure Analysis

The molecular structure of 2-13-Orphanin FQ can be characterized by its specific amino acid sequence and configuration. It consists of a series of amino acids linked by peptide bonds, forming a complex three-dimensional structure that is essential for its biological activity.

Structural Details

  • Molecular Formula: C82H137N31O22
  • Molecular Weight: Approximately 1915.23 g/mol
  • InChI Key: The InChI representation provides a unique identifier for this compound that can be used in databases for chemical information retrieval.

The structural analysis reveals specific functional groups that contribute to its interaction with nociceptin receptors, including hydrophobic regions that facilitate binding.

Chemical Reactions Analysis

The primary chemical reactions involving 2-13-Orphanin FQ include:

  1. Peptide Bond Formation: During synthesis, peptide bonds are formed between amino acids.
  2. Receptor Binding: Post-synthesis, the compound can engage in biochemical interactions with nociceptin receptors, leading to signal transduction pathways.

Reaction Conditions

  • Reagents Used: Protected amino acids and coupling reagents are critical during synthesis.
  • Biochemical Reactions: Following synthesis, it participates in receptor-mediated signaling pathways which may involve downstream effects on neurotransmitter release and neuronal excitability.
Mechanism of Action

The mechanism of action for 2-13-Orphanin FQ primarily involves its binding affinity to nociceptin receptors. Upon binding:

  1. Receptor Activation: The compound activates the nociceptin receptor, triggering intracellular signaling cascades.
  2. Signal Transduction: This activation leads to various physiological responses including modulation of pain perception and emotional responses.

Relevant Data

Studies indicate that this agonist can influence pain pathways and has implications for anxiety and stress-related behaviors due to its neurophysiological effects.

Physical and Chemical Properties Analysis

The physical and chemical properties of 2-13-Orphanin FQ are critical for understanding its behavior in biological systems:

  • Solubility: Typically soluble in aqueous solutions due to its peptide nature.
  • Stability: Stability can vary based on pH and temperature; generally stable under physiological conditions but may degrade under extreme conditions.

Analytical Techniques

Techniques such as mass spectrometry and nuclear magnetic resonance (NMR) spectroscopy are often employed to characterize these properties further.

Applications

The applications of 2-13-Orphanin FQ span several scientific fields:

  1. Pharmacology: It serves as a model compound for studying nociceptin receptor interactions and developing new analgesics.
  2. Neuroscience Research: Useful in research focused on pain modulation mechanisms and neuropeptide signaling pathways.
  3. Therapeutic Development: Potential applications in treating conditions related to chronic pain, anxiety disorders, and stress-related illnesses.
Introduction to N/OFQ(1-13)-NH2 and Its Role in NOP Receptor Pharmacology

Historical Discovery and Classification of Nociceptin/Orphanin FQ Derivatives

The molecular landscape of opioid receptor pharmacology underwent a transformative expansion in 1994 with the cloning of a novel G protein-coupled receptor (GPCR) exhibiting significant sequence homology (~65%) to classical mu, delta, and kappa opioid receptors, yet displaying no affinity for established opioid ligands. This receptor, initially termed Opioid Receptor-Like 1 (ORL1) or simply "orphan" due to its unidentified endogenous ligand, was subsequently classified under the International Union of Pharmacology (IUPHAR) nomenclature as the Nociceptin Opioid Peptide (NOP) receptor [9]. A pivotal breakthrough occurred in 1995 when two independent research groups simultaneously identified its endogenous ligand. One group isolated a heptadecapeptide from rat brain tissue and named it "nociceptin" (N) due to its ability to elicit hyperalgesia upon intracerebroventricular administration in mice. The other group identified the same peptide from porcine brain and designated it "orphanin FQ" (OFQ), reflecting its status as the endogenous ligand for the orphan receptor and the presence of phenylalanine (F) and glutamine (Q) at its N- and C-termini, respectively [9] [2]. Consequently, the peptide-receptor system is universally recognized as the Nociceptin/Orphanin FQ (N/OFQ) - NOP system.

This discovery catalyzed intensive research into the structure-activity relationships of N/OFQ. Given the peptide's length (17 amino acids) and associated challenges for therapeutic development (e.g., metabolic instability, poor bioavailability), systematic efforts focused on generating truncated analogs while preserving receptor affinity and activity. Among the most significant derivatives is N/OFQ(1-13)-NH2, specifically the 2-13-Orphanin FQ (swine), N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide- variant. This peptide represents a strategically truncated form, retaining the critical N-terminal sequence (residues 1-13) amidated at the C-terminus, and incorporates a specific synthetic modification at the N-terminus [9]. Its development marked a crucial step towards delineating the minimal structural determinants necessary for NOP receptor engagement and functional activity, paving the way for more drug-like ligands.

Table 1: Key Milestones in NOP Receptor and Ligand Discovery

YearDiscoverySignificanceReference Source
1994Cloning of ORL1/NOP ReceptorIdentification of a fourth opioid-like receptor, structurally homologous but pharmacologically distinct.Mollereau et al. [2]
1995Isolation of Nociceptin (Rat) and Orphanin FQ (Porcine)Identification of the endogenous ligand for NOP, establishing the N/OFQ-NOP system.Meunier et al., Reinscheid et al. [2] [9]
Late 1990sDevelopment of Truncated Analogs (e.g., N/OFQ(1-13)-NH2)Demonstrated sufficiency of N-terminal fragment for receptor binding/activation; enabled SAR studies.Guerrini et al. [7] [9]

Structural Relationship Between N/OFQ(1-13)-NH2 and Full-Length Nociceptin

Full-length Nociceptin/Orphanin FQ is a 17-amino acid peptide (primary sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-Leu-Ala-Asn-Gln) characterized by a highly basic C-terminal region (residues 9-17) rich in lysine (Lys, K) and arginine (Arg, R) residues, reminiscent of dynorphin A [9] [6]. This structural similarity initially suggested potential kappa opioid receptor (KOP) cross-reactivity; however, rigorous pharmacological characterization revealed exquisite selectivity of N/OFQ for the NOP receptor, with negligible affinity for MOP, DOP, or KOP receptors [9]. The N-terminal tetrapeptide sequence "Phe-Gly-Gly-Phe" (FGGF) is a critical pharmacophore, functionally analogous to the "Tyr-Gly-Gly-Phe" (YGGF) motif found in classical opioid peptides, although the phenylalanine-for-tyrosine substitution fundamentally dictates NOP selectivity over classical opioid receptors [9] [6] [2].

N/OFQ(1-13)-NH2 embodies a core structural principle in peptide pharmacology: truncation to isolate the minimal active sequence. This derivative retains the essential N-terminal 13 amino acids of native N/OFQ (Sequence: Phe-Gly-Gly-Phe-Thr-Gly-Ala-Arg-Lys-Ser-Ala-Arg-Lys-NH2), eliminating the C-terminal tetrapeptide (Leu-Ala-Asn-Gln). Crucially, the C-terminus is amidated (-NH2 instead of free carboxyl -OH), mimicking the native peptide's C-terminal charge state and enhancing stability against carboxypeptidases [7]. The specific variant 2-13-Orphanin FQ (swine), N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide- introduces a synthetic modification: the N-terminal Phe1 is replaced by a N-[(2S)-2-amino-3-phenylpropyl] group. This modification is designed to probe the role of the Phe1 side chain and alpha-amino group in receptor interaction, potentially enhancing metabolic stability by removing the N-terminal peptide bond susceptible to aminopeptidases [7].

Despite truncation and modification, N/OFQ(1-13)-NH2 retains high affinity for the NOP receptor. Binding studies demonstrate that residues 1-13 contain the primary determinants for receptor recognition and activation. The C-terminal basic residues (Arg8, Arg12, Lys13), while contributing to overall affinity, appear less critical for the intrinsic activity of the agonist than the N-terminal core [6]. Site-directed mutagenesis studies of the NOP receptor, particularly residues in transmembrane helices 2, 3, 6, and 7, confirm that the binding pocket accommodates the FGGF motif of N/OFQ(1-13)-NH2 similarly to the full-length peptide, utilizing conserved GPCR microswitches for activation [2] [9]. Functional assays measuring GTPγS binding, inhibition of adenylyl cyclase, or modulation of ion channels show that N/OFQ(1-13)-NH2 acts as a potent and efficacious full agonist at the NOP receptor, albeit sometimes with slightly reduced potency (2-10 fold) compared to the native heptadecapeptide, depending on the assay system and species [6] [7].

Table 2: Structural Comparison of Full-Length N/OFQ and N/OFQ(1-13)-NH2

FeatureFull-Length N/OFQ (1-17)N/OFQ(1-13)-NH2Functional Significance
Amino Acid SequenceFGGFTGARKSARKLANQFGGFTGARKSARK-NH2 (Core) + Synthetic N-terminus modification (Specific variant)Truncation removes C-terminal residues; Amidation stabilizes C-terminus.
N-TerminusFree α-amino group of Phe1N-[(2S)-2-amino-3-phenylpropyl] group (Specific variant)Modifies N-terminal charge/sterics; May enhance stability.
C-TerminusFree carboxyl group (-COOH) of Gln17C-terminal amidation (-CONH2) of Lys13Mimics charge; Enhances proteolytic stability.
Key PharmacophoreFGGF (1-4)FGGF (1-4) RetainedEssential for receptor activation via TM binding pocket interaction.
Basic ResiduesArg8, Lys9, Arg12, Lys13, Arg14 (C-terminal basic cluster)Arg8, Lys9, Arg12, Lys13Contribute to binding affinity; C-terminal truncation removes Arg14.
Receptor Affinity (NOP)High (pKi typically 9-10)High (pKi typically 8-9.5)Slight reduction possible depending on assay/modification, but retains high affinity.
Functional EfficacyFull AgonistFull AgonistElicits maximal NOP receptor activation (Gαi/o coupling).

Rationale for Truncated Peptide Design in NOP Receptor Targeting

The development of N/OFQ(1-13)-NH2 and analogs like the 2-13-Orphanin FQ (swine) variant was driven by several compelling scientific and pharmacological rationales rooted in overcoming limitations inherent to the native peptide:

  • Proteolytic Stability: Full-length N/OFQ is highly susceptible to degradation by ubiquitous endo- and exopeptidases in biological fluids and tissues. Cleavage sites exist throughout the peptide, particularly at basic residues (Arg, Lys) by trypsin-like enzymes and at the N-terminus by aminopeptidases. Truncation to the 1-13 sequence inherently reduces the number of potential cleavage sites. Furthermore, the specific N-terminal modification in the 2-13-Orphanin FQ (swine) variant (replacing Phe1 with the N-[(2S)-2-amino-3-phenylpropyl] group) directly removes the vulnerable N-terminal peptide bond, significantly hindering aminopeptidase attack. C-terminal amidation further protects against carboxypeptidase degradation [7] [9]. These modifications aim to extend the peptide's half-life in vivo, a critical factor for potential therapeutic utility and experimental reliability.

  • Receptor Interaction Analysis and SAR Refinement: Truncated peptides serve as indispensable tools for dissecting the molecular basis of ligand-receptor interaction. By systematically removing portions of the native ligand (C-terminal truncation in N/OFQ(1-13)-NH2) or modifying termini, researchers can identify the minimal sequence required for binding affinity (pharmacophore) and intrinsic activity (efficacy). Studies with N/OFQ(1-13)-NH2 confirmed that the N-terminal 13 residues contain the essential elements for high-affinity binding and full agonist activity at NOP [6] [7]. This knowledge is fundamental for Structure-Activity Relationship (SAR) studies. For instance, alanine scanning mutagenesis performed on N/OFQ(1-13)-NH2 or similar fragments can pinpoint residues critical for binding (e.g., Phe1, Gly2, Gly3, Phe4, Arg8, Arg12) versus those more tolerant to substitution. SAR data derived from truncated analogs directly informs the rational design of smaller, non-peptide mimetics or constrained peptide analogs with improved properties [9] [5].

  • Functional Selectivity and Bivalent Ligand Development: Truncated peptides provide a platform for engineering ligands with tailored functional profiles. Modifications within the N/OFQ(1-13)-NH2 scaffold can convert agonists into antagonists or partial agonists. For example, simple substitution of Phe1 with non-aromatic residues or specific N-terminal capping can abolish intrinsic activity while retaining affinity, creating competitive antagonists (e.g., [Nphe¹]N/OFQ(1-13)NH₂) [7]. Furthermore, the relatively compact size of N/OFQ(1-13)-NH2 makes it amenable to incorporation into bivalent or multifunctional ligands. These ligands combine a NOP-targeting moiety (like the truncated peptide) with a pharmacophore targeting a different but therapeutically synergistic receptor (e.g., MOP). The rationale is to achieve enhanced efficacy or reduced side effects through simultaneous or allosteric modulation of multiple receptors. Studies have demonstrated that bivalent ligands incorporating NOP-active sequences (e.g., MOP agonist/NOP agonist like Dermorphin-N/OFQ) can produce potent analgesia with potentially improved side effect profiles compared to selective MOP agonists [10]. The design of such sophisticated therapeutics heavily relies on the availability of well-characterized, receptor-selective peptide fragments like N/OFQ(1-13)-NH2.

  • Enhancing Specificity for NOP-Mediated Effects: While N/OFQ is highly selective for NOP over classical opioid receptors, truncation and specific modifications can further refine this selectivity profile and potentially improve penetration to target sites. Reducing peptide size may facilitate tissue penetration. More importantly, modifications can be designed to minimize any residual, low-affinity interactions with other systems. The primary goal remains ensuring that the biological effects observed are unequivocally mediated via NOP receptor activation. N/OFQ(1-13)-NH2 derivatives are crucial tools for confirming NOP-specific signaling outcomes in complex biological systems [6]. For instance, studies using N/OFQ(1-13)-NH2 confirmed the NOP-mediated inhibition of neurotransmitter release (e.g., suppression of cocaine-induced dopamine release in the nucleus accumbens) without involving classical opioid receptors [6].

Table 3: Rationale and Outcomes of Truncated Peptide Design in NOP Pharmacology

Design RationaleStructural Approach (Exemplified by N/OFQ(1-13)-NH2 Derivatives)Key Pharmacological Outcome
Enhanced Proteolytic Stability• C-terminal truncation (remove residues 14-17) • C-terminal amidation (-NH₂) • N-terminal modification (e.g., N-[(2S)-2-amino-3-phenylpropyl] group)• Increased resistance to exopeptidases (aminopeptidases, carboxypeptidases). • Longer functional half-life in vitro and in vivo.
SAR Definition & Minimal Pharmacophore• Systematic truncation (e.g., 1-17 → 1-13 → 1-9) • Alanine/other residue scanning • Conformational constraint (e.g., lactam bridges)• Identification of essential residues (FGGF motif, Arg8,12) for binding/activation. • Confirmation of C-terminal basic residues (9-13) primarily enhance affinity, not intrinsic efficacy.
Generation of Novel Function (Antagonists, Biased Agonists)• Point mutations (e.g., [Nphe¹]N/OFQ(1-13)NH₂) • N-terminal capping strategies • Introduction of D-amino acids or unnatural amino acids• Conversion of agonist into pure competitive antagonists. • Potential for biased signaling profiles (differential activation of G-protein vs. β-arrestin pathways).
Bivalent/Multifunctional Ligand Development• Chemical conjugation of N/OFQ(1-13)-NH2 (or active fragment) to another pharmacophore (e.g., Dermorphin for MOP) via spacers• Creation of ligands simultaneously targeting NOP and another receptor (e.g., MOP). • Potential for synergistic effects (e.g., potent analgesia with reduced tolerance/addiction liability). • Demonstration of MOP-NOP receptor co-localization/interaction [10].
Receptor Specificity Confirmation• Ensuring minimal cross-reactivity with MOP/DOP/KOP via structural design based on SAR. • Use of NOP knockout systems for validation.• High selectivity for NOP receptor confirmed in binding/functional assays. • Attribution of biological effects specifically to NOP activation.

Properties

CAS Number

213130-17-7

Product Name

2-13-Orphanin FQ (swine),N-[(2S)-2-amino-3-phenylpropyl]-13-L-lysinamide-

IUPAC Name

(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-2-[[2-[[(2S,3R)-2-[[(2S)-2-[[2-[[2-[[(2S)-2-amino-3-phenylpropyl]amino]acetyl]amino]acetyl]amino]-3-phenylpropanoyl]amino]-3-hydroxybutanoyl]amino]acetyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanoyl]amino]-3-hydroxypropanoyl]amino]propanoyl]amino]-5-(diaminomethylideneamino)pentanoyl]amino]hexanamide

Molecular Formula

C61H102N22O14

Molecular Weight

1367.6 g/mol

InChI

InChI=1S/C61H102N22O14/c1-35(75-48(87)33-74-59(97)50(37(3)85)83-57(95)45(29-39-18-8-5-9-19-39)77-49(88)32-73-47(86)31-70-30-40(64)28-38-16-6-4-7-17-38)52(90)79-44(23-15-27-72-61(68)69)55(93)81-42(21-11-13-25-63)56(94)82-46(34-84)58(96)76-36(2)53(91)80-43(22-14-26-71-60(66)67)54(92)78-41(51(65)89)20-10-12-24-62/h4-9,16-19,35-37,40-46,50,70,84-85H,10-15,20-34,62-64H2,1-3H3,(H2,65,89)(H,73,86)(H,74,97)(H,75,87)(H,76,96)(H,77,88)(H,78,92)(H,79,90)(H,80,91)(H,81,93)(H,82,94)(H,83,95)(H4,66,67,71)(H4,68,69,72)/t35-,36-,37+,40-,41-,42-,43-,44-,45-,46-,50-/m0/s1

InChI Key

ZHKMSRDIVOXQKP-YILJZHMHSA-N

SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O

Canonical SMILES

CC(C(C(=O)NCC(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)NC(CO)C(=O)NC(C)C(=O)NC(CCCN=C(N)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CC1=CC=CC=C1)NC(=O)CNC(=O)CNCC(CC2=CC=CC=C2)N)O

Isomeric SMILES

C[C@H]([C@@H](C(=O)NCC(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CO)C(=O)N[C@@H](C)C(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CC1=CC=CC=C1)NC(=O)CNC(=O)CNC[C@H](CC2=CC=CC=C2)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.